

An In-depth Technical Guide to INF39: An Irreversible NLRP3 Inflammasome Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of **INF39**, a potent and irreversible inhibitor of the NLRP3 inflammasome. The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of immunology, inflammation, and pharmacology.

Discovery and Overview

INF39 is a non-toxic, acrylate-based small molecule that has been identified as a specific and irreversible inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[1][2][3] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation by a wide range of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target.[4] **INF39** was developed as a further optimization of an earlier compound, INF4E, for the potential treatment of inflammatory bowel disease.[3][5]

Chemical Properties

INF39 is characterized by the following chemical and physical properties:



Property	Value	Source
CAS Number	866028-26-4	[2][5][6]
Molecular Formula	C12H13ClO2	[6]
Molecular Weight	224.7 g/mol	[6]
Formal Name	2-chloro-α-methylene- benzenepropanoic acid, ethyl ester	[6]
Purity	≥98%	
Solubility	Soluble in DMSO, DMF, and Ethanol (30 mg/ml)	[6][7]
Storage	Store at -20°C	

Mechanism of Action

INF39 exerts its inhibitory effects through a multi-faceted mechanism targeting the NLRP3 inflammasome pathway. It is an irreversible inhibitor that covalently modifies the NLRP3 protein.[2][5][8]

Key mechanistic features include:

- Direct NLRP3 Interaction: INF39 directly and irreversibly interacts with the NLRP3 protein, which is believed to involve a Michael addition reaction with a cysteine residue in the ATPbinding site of the NACHT domain.[2][8]
- Inhibition of NLRP3 ATPase Activity: The compound inhibits the ATPase activity of NLRP3 in a concentration-dependent manner, a critical step for inflammasome activation.[2][8][9] At a concentration of 100 μM, **INF39** exhibits 52% inhibition of NLRP3 ATPase.
- Blockade of Conformational Changes: INF39 interferes with the conformational changes in NLRP3 that are necessary for its activation, without affecting the initial sensing of stimuli like intracellular K+ decrease.[5][7]



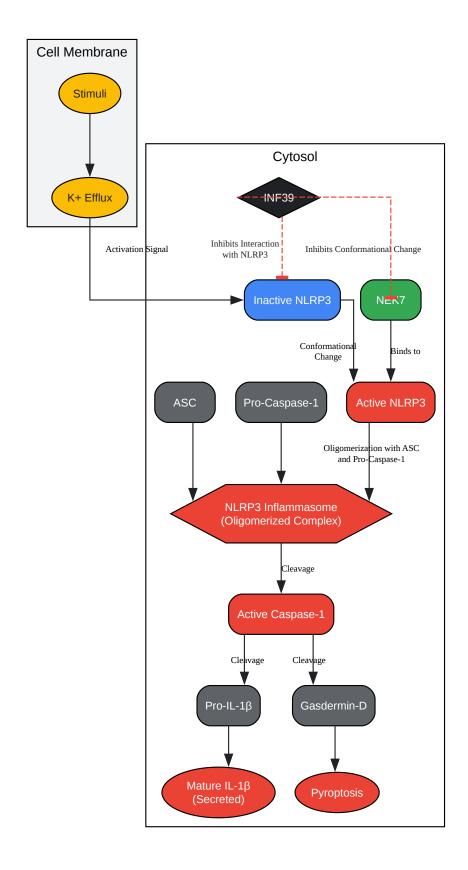




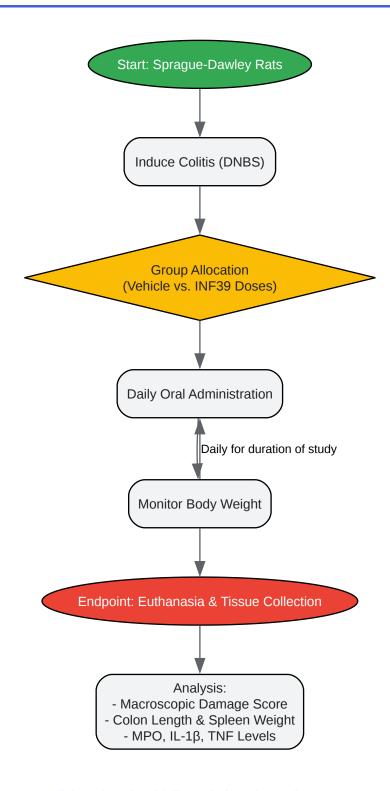
- Inhibition of NEK7-NLRP3 Interaction: A crucial step in NLRP3 activation is its interaction with the serine/threonine kinase NEK7. **INF39** has been shown to inhibit the interaction between NEK7 and NLRP3.[3][10]
- Downstream Effects: By targeting NLRP3, **INF39** effectively blocks the downstream consequences of inflammasome activation, including caspase-1 activation, IL-1β and IL-18 release, and pyroptosis.[1][2][5][6] It also has an effect on the NF-κB pathway.[5][7]

The following diagram illustrates the proposed signaling pathway and the points of intervention by **INF39**.









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